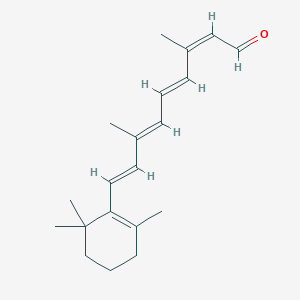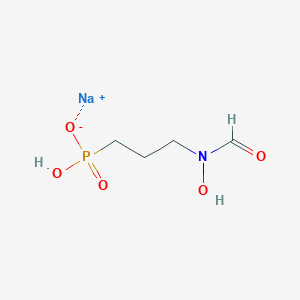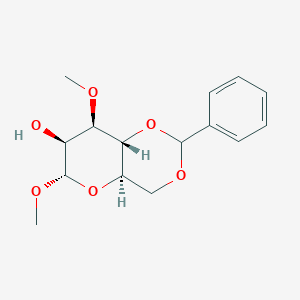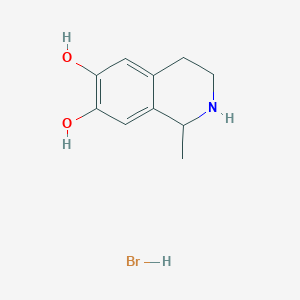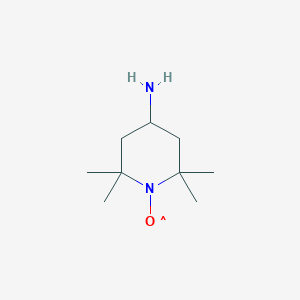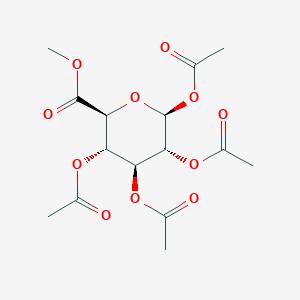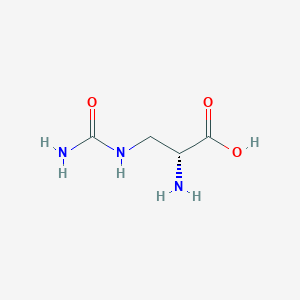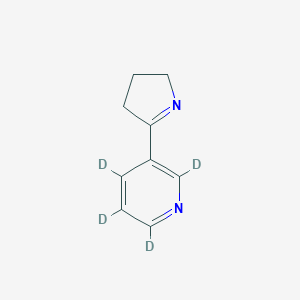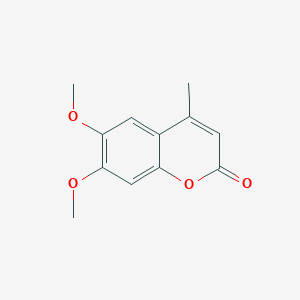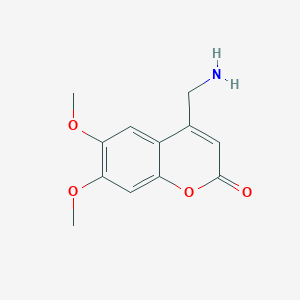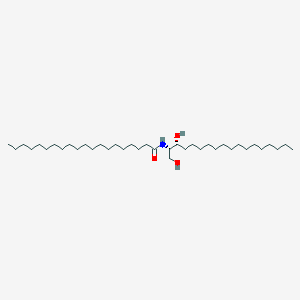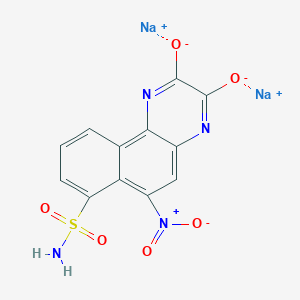
NBQX disodium salt
Vue d'ensemble
Description
NBQX disodium salt is a selective and competitive AMPA and kainate receptor antagonist12. It has an IC50 of 0.15 μM and 4.8 μM, respectively1. NBQX blocks the antidepressant effects of 8-Hydroxy-DPAT hydrobromide, decreases mTOR and BDNF levels1. It is neuroprotective, anticonvulsant, antinociceptive and active in vivo1.
Molecular Structure Analysis
The molecular formula of NBQX disodium salt is C12H6N4Na2O6S3. The molecular weight is 380.243. The InChI key is SVJKYIUJRJEABK-UHFFFAOYSA-L4.
Physical And Chemical Properties Analysis
NBQX disodium salt appears as a solid6. The melting point/freezing point is 361°C6. It is soluble in water1.
Applications De Recherche Scientifique
Applications in Scientific Research
- Neuroprotection : NBQX disodium salt has been found to have neuroprotective properties. It’s used in research studying brain injuries and neurodegenerative diseases .
- Anticonvulsant Studies : NBQX disodium salt has anticonvulsant effects and is used in epilepsy research .
- Pain Research : The compound has been found to have antinociceptive (pain-blocking) properties .
- Depression Research : NBQX disodium salt has been found to block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide .
- Neurotransmitter Studies : NBQX disodium salt is used in studies involving N-methyl-D-aspartate receptor (NMDAR) kinetics as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist .
- Excitatory Post Synaptic Currents (EPSCs) Studies : NBQX disodium salt is used in research studying the actions of glutamate acting at AMPARs and is commonly used at 10 µM. It reduces spontaneous and evoked excitatory post synaptic currents (EPSCs) .
-
Neurodegenerative Diseases : NBQX disodium salt is used in research related to neurodegenerative diseases such as Alzheimer’s disease and schizophrenia . It is known to mediate long-term potentiation and excitotoxicity, which are key processes involved in these diseases .
-
Epilepsy Research : NBQX disodium salt is used in epilepsy research due to its anticonvulsant activity . It has been found to decrease seizures induced by pentylenetetrazole in animal models .
-
Electrophysiological Studies : NBQX disodium salt is used in electrophysiological studies on cultured neurons . It acts as an antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in fast synaptic transmission in the central nervous system .
-
Neurotransmitter Studies : NBQX disodium salt is used in neurotransmitter studies, specifically those involving glutamate . It acts as a selective and competitive antagonist for AMPA and kainate receptors .
-
Antidepressant Research : NBQX disodium salt has been found to block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide . This makes it useful in research studying the mechanisms of antidepressant drugs .
-
Pain Research : NBQX disodium salt has antinociceptive (pain-blocking) properties and is used in pain research . It decreases mTOR and BDNF levels, which are involved in pain perception .
-
Neuroscience : NBQX disodium salt is used in neuroscience research, particularly in studies involving glutamate neurotransmission . It’s a selective and competitive AMPA and kainate receptor antagonist .
-
Neuroprotection Studies : NBQX disodium salt has been found to have neuroprotective properties. It’s used in research studying brain injuries and neurodegenerative diseases .
-
Anticonvulsant Research : NBQX disodium salt has anticonvulsant effects and is used in epilepsy research . It has been found to decrease seizures induced by pentylenetetrazole in animal models .
-
Electrophysiological Studies : NBQX disodium salt is used in electrophysiological studies on cultured neurons . It acts as an antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in fast synaptic transmission in the central nervous system .
-
Depression Research : NBQX disodium salt has been found to block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide . This makes it useful in research studying the mechanisms of antidepressant drugs .
-
Pain Research : NBQX disodium salt has antinociceptive (pain-blocking) properties and is used in pain research . It decreases mTOR and BDNF levels, which are involved in pain perception .
Safety And Hazards
Orientations Futures
The NBQX disodium salt market is expected to grow, with key market players being analyzed for their strategies, strengths, and weaknesses7. However, specific future directions in terms of research and development are not mentioned in the available sources.
Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis.
Propriétés
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBQX disodium salt | |
CAS RN |
479347-86-9 | |
| Record name | Nbqx disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBQX disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



